molecular formula C9H13NO4 B3048492 Dimethyl 3-(cyanomethyl)pentanedioate CAS No. 1709-26-8

Dimethyl 3-(cyanomethyl)pentanedioate

Cat. No.: B3048492
CAS No.: 1709-26-8
M. Wt: 199.20
InChI Key: QFNGGPKUZJTFBS-UHFFFAOYSA-N
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Description

Dimethyl 3-(cyanomethyl)pentanedioate is an organic compound with the molecular formula C9H13NO4. It is widely used as a building block in the production of polymers, pharmaceuticals, and agrochemicals. The compound is characterized by its ester functional groups and a nitrile group attached to a pentanedioate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 3-(cyanomethyl)pentanedioate can be synthesized through various methods. One common approach involves the cyanoacetylation of amines, where methyl cyanoacetate is treated with different amines under solvent-free conditions at room temperature . Another method includes the use of alkyl cyanoacetates with substituted aryl or heteryl amines, often involving stirring without solvent and/or heat .

Industrial Production Methods

Industrial production of this compound typically involves bulk manufacturing and custom synthesis. Companies like ChemScene provide this compound in bulk quantities, ensuring high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3-(cyanomethyl)pentanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Dimethyl 3-(cyanomethyl)pentanedioate is extensively used in scientific research due to its versatility:

    Chemistry: It serves as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: The compound is used in the development of biochemical reagents and probes.

    Medicine: It is a key intermediate in the synthesis of pharmaceuticals, including drugs and therapeutic agents.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Dimethyl 3-(cyanomethyl)pentanedioate involves its functional groups. The ester groups can undergo hydrolysis to release carboxylic acids, while the nitrile group can be reduced to form primary amines. These transformations enable the compound to participate in various biochemical pathways and reactions, making it a valuable intermediate in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2-(cyanomethyl)pentanedioate
  • Dimethyl 4-(cyanomethyl)pentanedioate
  • Ethyl 3-(cyanomethyl)pentanedioate

Uniqueness

Dimethyl 3-(cyanomethyl)pentanedioate is unique due to its specific positioning of the nitrile group on the pentanedioate backbone, which imparts distinct reactivity and properties compared to its isomers and analogs. This unique structure allows for selective reactions and applications in various fields .

Properties

IUPAC Name

dimethyl 3-(cyanomethyl)pentanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO4/c1-13-8(11)5-7(3-4-10)6-9(12)14-2/h7H,3,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFNGGPKUZJTFBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(CC#N)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60733201
Record name Dimethyl 3-(cyanomethyl)pentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60733201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1709-26-8
Record name Pentanedioic acid, 3-(cyanomethyl)-, 1,5-dimethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1709-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl 3-(cyanomethyl)pentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60733201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of crude 3-cyanomethylene-pentanedioic acid dimethyl ester (403 g) in methanol (500 mL), 5% Pd—C was added and the mixture was stirred at room temperature for 4 days. The Pd—C was removed by filtration and the filtrate was concentrated under reduced pressure to give crude 3-cyanomethyl-pentanedioic acid dimethyl ester (212 g). The residue was purified by distillation to obtain 3-cyanomethyl-pentanedioic acid dimethyl ester (bp 130-150° C., 133 Pa) as a yellow oil. 1H NMR (200 MHz, CDCl3) δ ppm 2.46-2.61 (m, 5 H) 2.62-2.78 (m, 4 H) 3.71 (s, 6 H).
Quantity
403 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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